molecular formula C21H25NO4 B605550 Apx2009, >=98% (hplc) CAS No. 1415030-15-7

Apx2009, >=98% (hplc)

Cat. No. B605550
M. Wt: 355.43
InChI Key: WEMXCNYTFZUFSB-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APX2009 is a second-generation APE1/Ref-1 redox-specific inhibitor. APX2009 significantly reduces NFkB transcriptional activity, survivin mRNA, and survivin protein levels. APX2009 decreases prostate cancer cell proliferation and induces cell cycle arrest.

Scientific Research Applications

  • Ocular Neovascularization Treatment :
    • APX2009 has shown promise as a treatment for ocular neovascular diseases, such as wet age-related macular degeneration, a major cause of blindness. It works by inhibiting Ref-1/APE1, a redox-sensitive transcriptional activator for nuclear factor (NF)-κB and other proangiogenic transcription factors. Studies have demonstrated that APX2009 is effective in reducing ocular angiogenesis in vitro, ex vivo, and in vivo without apparent intraocular or systemic toxicity, making it a promising therapeutic approach for ocular neovascularization (Sardar Pasha et al., 2018).

properties

CAS RN

1415030-15-7

Product Name

Apx2009, >=98% (hplc)

Molecular Formula

C21H25NO4

Molecular Weight

355.43

IUPAC Name

(E)-N,N-Diethyl-2-((3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methylene)pentanamide

InChI

InChI=1S/C21H25NO4/c1-5-10-14(21(25)22(6-2)7-3)13-17-18(23)15-11-8-9-12-16(15)19(24)20(17)26-4/h8-9,11-13H,5-7,10H2,1-4H3/b14-13+

InChI Key

WEMXCNYTFZUFSB-BUHFOSPRSA-N

SMILES

CCC/C(C(N(CC)CC)=O)=C\C(C1=O)=C(OC)C(C2=C1C=CC=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

APX2009;  APX-2009;  APX 2009

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apx2009, >=98% (hplc)
Reactant of Route 2
Reactant of Route 2
Apx2009, >=98% (hplc)
Reactant of Route 3
Reactant of Route 3
Apx2009, >=98% (hplc)
Reactant of Route 4
Apx2009, >=98% (hplc)
Reactant of Route 5
Apx2009, >=98% (hplc)
Reactant of Route 6
Apx2009, >=98% (hplc)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.